N-(5-((3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)sulfonyl)thiazol-2-yl)acetamide
Description
N-(5-((3-(1-Methyl-1H-pyrazol-3-yl)piperidin-1-yl)sulfonyl)thiazol-2-yl)acetamide is a synthetic small molecule characterized by a thiazol-2-yl acetamide core linked to a piperidine ring via a sulfonyl group. Its design aligns with analogs targeting protein-protein interactions or enzymatic active sites, as seen in related compounds .
Properties
IUPAC Name |
N-[5-[3-(1-methylpyrazol-3-yl)piperidin-1-yl]sulfonyl-1,3-thiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O3S2/c1-10(20)16-14-15-8-13(23-14)24(21,22)19-6-3-4-11(9-19)12-5-7-18(2)17-12/h5,7-8,11H,3-4,6,9H2,1-2H3,(H,15,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WONOLHDFUHIYJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC=C(S1)S(=O)(=O)N2CCCC(C2)C3=NN(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
Based on its chemical structure, it may interact with its targets through hydrogen bonding or hydrophobic interactions, leading to changes in the target’s function.
Pharmacokinetics
Its distribution in the body, metabolism, and excretion would depend on various factors including its lipophilicity, molecular size, and the presence of specific transporters.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. These effects would depend on the compound’s primary targets and the biochemical pathways it affects.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH and temperature of the biological environment, the presence of other molecules or drugs, and the specific characteristics of the individual (such as age, sex, genetic factors, and health status).
Biological Activity
N-(5-((3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)sulfonyl)thiazol-2-yl)acetamide, also known by its CAS number 2034305-41-2, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial properties, anticancer potential, and mechanisms of action.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 369.5 g/mol. The compound features a thiazole ring, a piperidine moiety, and a sulfonamide group, which are critical for its biological activities.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial efficacy of various thiazole derivatives, including those similar to this compound. The compound demonstrated significant activity against various pathogens.
In Vitro Studies
In vitro evaluations revealed that compounds with similar structures exhibited minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis. These studies included time-kill assays and biofilm formation inhibition tests, indicating the potential of these compounds as antimicrobial agents .
| Pathogen | MIC (μg/mL) | MBC (μg/mL) | Biofilm Inhibition (%) |
|---|---|---|---|
| Staphylococcus aureus | 0.22 | 0.25 | 75 |
| Staphylococcus epidermidis | 0.25 | 0.30 | 70 |
Anticancer Potential
The anticancer activity of thiazole derivatives has been widely documented. Compounds similar to this compound have shown promising results in various cancer cell lines.
Case Studies
In a study assessing the cytotoxic effects on human cancer cell lines such as Jurkat and HT29, certain derivatives exhibited IC50 values lower than standard chemotherapeutics like doxorubicin. For instance, one derivative showed an IC50 value of less than 10 µM against both cell lines, indicating strong antiproliferative effects .
| Cell Line | IC50 (µM) | Comparison Drug | IC50 (µM) |
|---|---|---|---|
| Jurkat | <10 | Doxorubicin | 15 |
| HT29 | <10 | Doxorubicin | 15 |
The biological activity of this compound is likely attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in cell proliferation and survival pathways.
- Apoptosis Induction : Studies indicate that these compounds can trigger apoptosis in cancer cells through mitochondrial pathways.
- Biofilm Disruption : The ability to inhibit biofilm formation suggests that the compound may disrupt bacterial communication and resistance mechanisms.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Piperidine Ring
Compound A : (R)-N-(5-((3-((5-Fluoropyrimidin-2-yl)methyl)piperidin-1-yl)methyl)thiazol-2-yl)acetamide ()
- Key Difference : The piperidine ring is substituted with a 5-fluoropyrimidin-2-ylmethyl group instead of the 1-methylpyrazole.
- Implications: Fluorine atoms enhance metabolic stability and bioavailability.
Compound B : N-[4-({4-[3-(Thiophen-2-yl)-1H-pyrazol-5-yl]piperidin-1-yl}sulfonyl)phenyl]acetamide ()
- Key Difference : Incorporates a thiophene-pyrazole hybrid substituent on the piperidine.
- Implications : Thiophene introduces sulfur-mediated hydrophobic interactions, which could alter pharmacokinetic properties (e.g., membrane permeability) compared to the methylpyrazole group in the target compound .
Modifications to the Thiazol-Acetamide Core
Compound C : 2-((4,6-Dimethylpyrimidin-2-yl)thio)-N-(5-(3-(prop-2-yn-1-yloxy)benzyl)thiazol-2-yl)acetamide ()
- Key Difference : Replaces the piperidinyl sulfonyl group with a propargyloxy-benzyl substituent and a pyrimidinyl thioether.
- Implications : The propargyl group enables click chemistry for conjugation, while the thioether linkage may reduce metabolic oxidation compared to sulfonyl groups. This compound demonstrated dual Sirt2/HDAC6 inhibition, suggesting the target compound’s core could be optimized for similar epigenetic targets .
Compound D : 2-(4-Nitrophenyl)-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)acetamide ()
- Key Difference : Features dual nitro-phenyl groups on both the acetamide and sulfonyl moieties.
- However, they may also confer toxicity risks absent in the target compound’s methylpyrazole substituent .
Heterocycle Replacements
Compound E : 2-({5-[4-(Cyclopropylcarbonyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide ()
- Key Difference : Replaces the thiazol ring with a 1,3,4-thiadiazole and introduces a piperazine-cyclopropanecarbonyl group.
- Implications: Thiadiazole rings improve metabolic stability but may reduce solubility compared to thiazol.
Structural and Pharmacological Data Table
Key Observations
- Sulfonyl vs. Thioether Linkers : Sulfonyl groups (target compound) enhance stability but may reduce cell permeability compared to thioether-linked analogs like Compound C .
- Pharmacological Gaps : While analogs show activity in epigenetic modulation (Sirt2/HDAC6) or nitroreductase targeting, the target compound’s specific biological profile remains uncharacterized in the provided evidence.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
